BRL 44408

Descripción general

Descripción

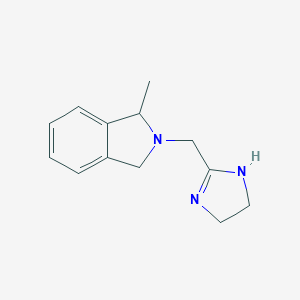

2-((4,5-Dihydro-1H-imidazol-2-yl)methyl)-2,3-dihydro-1-methyl-1H-isoindole is a heterocyclic compound that features both imidazole and isoindole moieties. These structures are known for their significant roles in various biological and chemical processes. The compound’s unique structure allows it to participate in a variety of chemical reactions and makes it a valuable subject of study in scientific research.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4,5-Dihydro-1H-imidazol-2-yl)methyl)-2,3-dihydro-1-methyl-1H-isoindole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of an amido-nitrile with a suitable catalyst, such as nickel, to form the imidazole ring . The reaction conditions are generally mild, allowing for the inclusion of various functional groups .

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis processes that ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the production process .

Análisis De Reacciones Químicas

Types of Reactions

2-((4,5-Dihydro-1H-imidazol-2-yl)methyl)-2,3-dihydro-1-methyl-1H-isoindole can undergo several types of chemical reactions, including:

Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various halogenating agents for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce halogenated compounds .

Aplicaciones Científicas De Investigación

Antidepressant Effects

Mechanism of Action

BRL 44408 acts as a selective antagonist for the α2A adrenoceptor, which plays a crucial role in the regulation of neurotransmitter release, particularly norepinephrine and dopamine. By inhibiting this receptor, this compound enhances the availability of these neurotransmitters in the central nervous system, which is beneficial for treating mood disorders.

Preclinical Studies

In preclinical models, this compound has demonstrated significant antidepressant-like effects. A study showed that it reduced immobility time in the forced swim test and decreased adjunctive water intake in schedule-induced polydipsia assays, indicating its potential efficacy in alleviating depressive symptoms .

Table 1: Summary of Antidepressant Effects

| Study Type | Model Used | Key Findings |

|---|---|---|

| Preclinical | Forced Swim Test | Decreased immobility time |

| Preclinical | Schedule-Induced Polydipsia | Reduced water intake |

Analgesic Properties

Pain Management

this compound has also been investigated for its analgesic properties. Its ability to antagonize α2A adrenoceptors has been linked to increased levels of norepinephrine and dopamine in specific brain regions, contributing to pain relief.

Preclinical Findings

In models of visceral pain, this compound exhibited analgesic activity by reducing abdominal stretching induced by para-phenylquinone (PPQ) injections . This suggests its potential role in managing pain associated with various conditions.

Table 2: Summary of Analgesic Effects

| Study Type | Model Used | Key Findings |

|---|---|---|

| Preclinical | Visceral Pain Model | Decreased abdominal stretching |

Mitigating Antipsychotic-Induced Side Effects

Extrapyramidal Symptoms (EPS)

this compound has been explored as a treatment option for extrapyramidal symptoms induced by antipsychotic medications such as olanzapine. The drug's antagonistic properties at the α2A adrenoceptor may counteract some metabolic side effects associated with antipsychotics.

Case Studies

In a study involving chronic administration of olanzapine, co-treatment with this compound significantly ameliorated weight gain and reduced feeding efficiency in animal models . These findings highlight its potential utility in managing metabolic disturbances linked to long-term antipsychotic therapy.

Table 3: Summary of Antipsychotic-Induced Side Effects

| Study Type | Drug Combination | Key Findings |

|---|---|---|

| Animal Study | Olanzapine + this compound | Reduced weight gain and improved metabolic profile |

Other Potential Applications

Infectious Diseases

Recent studies have indicated that this compound may enhance the infectivity of certain viruses when combined with norepinephrine, suggesting a complex role in infectious disease dynamics . This area requires further exploration to determine the implications of α2A antagonism on viral pathogenesis.

Mecanismo De Acción

The mechanism by which 2-((4,5-Dihydro-1H-imidazol-2-yl)methyl)-2,3-dihydro-1-methyl-1H-isoindole exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation .

Comparación Con Compuestos Similares

Similar Compounds

2-(4,5-Dihydro-1H-imidazol-2-yl)phenol: This compound shares the imidazole moiety and has similar chemical properties.

2-Benzyl-4,5-dihydro-1H-imidazole: Another compound with a similar imidazole structure, used in various chemical applications.

Uniqueness

What sets 2-((4,5-Dihydro-1H-imidazol-2-yl)methyl)-2,3-dihydro-1-methyl-1H-isoindole apart is its combination of imidazole and isoindole moieties, which provides a unique set of chemical and biological properties. This dual structure allows it to participate in a wider range of reactions and makes it a versatile tool in scientific research .

Actividad Biológica

BRL 44408 is a selective antagonist of the α2A-adrenoceptor, which has garnered attention for its potential therapeutic applications in mood disorders and pain management. This article provides a comprehensive overview of the biological activity of this compound, supported by detailed research findings, data tables, and case studies.

This compound, with a binding affinity () of approximately 8.5 nM for the α2A-adrenoceptor, demonstrates significant selectivity over other adrenergic receptors. Its pharmacological profile indicates that it acts primarily by antagonizing the presynaptic α2A-adrenoceptors, leading to increased release of neurotransmitters such as norepinephrine and dopamine while not affecting serotonin levels significantly .

Table 1: Binding Affinity of this compound

| Receptor Type | Binding Affinity () |

|---|---|

| α2A-Adrenoceptor | 8.5 nM |

| α2B-Adrenoceptor | >50-fold less selective |

Neurochemical Effects

In preclinical studies, this compound was shown to penetrate the central nervous system effectively, achieving peak brain concentrations of 586 ng/g and plasma concentrations of 1124 ng/ml in rats . The compound's administration led to significant increases in extracellular norepinephrine and dopamine levels in the medial prefrontal cortex, highlighting its role in modulating neurotransmitter dynamics.

Behavioral Assessments

This compound has demonstrated antidepressant-like effects in various behavioral assays:

- Forced Swim Test : The compound reduced immobility time in a dose-dependent manner, suggesting an antidepressant effect.

- Schedule-Induced Polydipsia : It also decreased adjunctive water intake, further indicating its potential as an antidepressant .

Table 2: Behavioral Effects of this compound

| Test | Effect Observed | Dosage Range |

|---|---|---|

| Forced Swim Test | Decreased immobility time | 1-30 mg/kg |

| Schedule-Induced Polydipsia | Reduced water intake | 1-30 mg/kg |

| Visceral Pain Model | Decreased abdominal constrictions | 1-30 mg/kg |

Pain Management Applications

This compound has been investigated for its analgesic properties. In models of visceral pain induced by para-phenylquinone (PPQ), this compound significantly reduced abdominal stretching behaviors . This suggests that antagonism of α2A-adrenoceptors may provide a novel approach to managing chronic pain conditions.

Case Study: Analgesic Efficacy

In a study assessing the analgesic efficacy of this compound in male CD-1 mice, the compound was administered prior to PPQ injection. The results indicated a marked reduction in pain behaviors compared to control groups, supporting its potential utility in pain management strategies .

Broader Implications and Future Research Directions

The findings surrounding this compound underscore its potential as a therapeutic agent for mood disorders and pain management. Its ability to selectively antagonize α2A-adrenoceptors opens avenues for developing new treatments that may mitigate the side effects commonly associated with current pharmacotherapies.

Propiedades

IUPAC Name |

2-(4,5-dihydro-1H-imidazol-2-ylmethyl)-1-methyl-1,3-dihydroisoindole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17N3/c1-10-12-5-3-2-4-11(12)8-16(10)9-13-14-6-7-15-13/h2-5,10H,6-9H2,1H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGOFAUSEYBZKDQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C2=CC=CC=C2CN1CC3=NCCN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30922665 | |

| Record name | 2-[(4,5-Dihydro-1H-imidazol-2-yl)methyl]-1-methyl-2,3-dihydro-1H-isoindole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30922665 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

118343-19-4 | |

| Record name | 2-[(4,5-Dihydro-1H-imidazol-2-yl)methyl]-2,3-dihydro-1-methyl-1H-isoindole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=118343-19-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Brl 44408 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0118343194 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-[(4,5-Dihydro-1H-imidazol-2-yl)methyl]-1-methyl-2,3-dihydro-1H-isoindole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30922665 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | BRL-44408 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZET7B198W2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary molecular target of BRL 44408?

A1: this compound acts as a potent and selective antagonist at the α2A-adrenoceptor subtype [, , ].

Q2: How does this compound interact with α2A-adrenoceptors?

A2: this compound binds to the α2A-adrenoceptor, blocking the binding site for endogenous agonists like norepinephrine. This prevents receptor activation and downstream signaling [, , , ].

Q3: What are the downstream effects of α2A-adrenoceptor antagonism by this compound?

A3: Antagonism of α2A-adrenoceptors by this compound can lead to several downstream effects, including:

- Increased neurotransmitter release: this compound elevates extracellular concentrations of norepinephrine and dopamine in the medial prefrontal cortex, likely by inhibiting presynaptic autoreceptor function and tonic regulation of neurotransmitter release [].

- Modulation of neuronal activity: In the locus coeruleus, this compound increases noradrenaline efflux, indicating a role in modulating neuronal firing [].

- Inhibition of smooth muscle contraction: In blood vessels, this compound can inhibit the contractile response mediated by α2A-adrenoceptors [, , ].

- Modulation of pain signaling: this compound exhibits antihyperalgesic effects in inflammatory pain models, likely through its actions on spinal α2A-adrenoceptors [, , ].

- Effects on the hypothalamic-pituitary-adrenal (HPA) axis: this compound can block the increase in corticosterone levels induced by α2-adrenoceptor agonists, suggesting a role in regulating the HPA axis [].

Q4: Does this compound interact with other receptor subtypes?

A4: While highly selective for α2A-adrenoceptors, this compound has been reported to interact with 5-HT1A receptors at higher concentrations [].

Q5: How does the interaction of this compound with α2A-adrenoceptors differ in normal versus pathological states?

A5: Research suggests that the α2-adrenoceptor subtype activated by agonists like clonidine for analgesia may shift from α2A to non-α2A subtypes following peripheral nerve injury. In this context, this compound loses its ability to block the analgesic effects [].

Q6: What is the molecular formula and weight of this compound?

A6: The molecular formula of this compound is C14H17N3 and its molecular weight is 227.3 g/mol.

Q7: What are the key structural features of this compound contributing to its α2A-adrenoceptor selectivity?

A7: While the precise structural determinants for selectivity are complex, studies exploring a range of α2-adrenoceptor antagonists highlight the importance of specific substitutions and spatial arrangements within the molecule for binding affinity and subtype selectivity [].

Q8: Are there known structure-activity relationship (SAR) studies for this compound or related compounds?

A8: Yes, several studies have investigated the SAR of α2-adrenoceptor ligands, including this compound. These studies demonstrate how modifications to the core structure can influence binding affinity, selectivity for different α2-adrenoceptor subtypes, and intrinsic activity (agonist vs. antagonist properties) [, , , ].

Q9: What is known about the pharmacokinetic profile of this compound?

A9: In rats, this compound readily penetrates the central nervous system, achieving peak brain and plasma concentrations rapidly after administration [].

Q10: Are there any studies comparing the pharmacokinetic properties of this compound to other α2-adrenoceptor antagonists?

A10: While direct comparative studies might be limited, the pharmacological characterization of various α2-adrenoceptor antagonists often includes assessing their potency and selectivity in different experimental models. This information can provide insights into potential pharmacokinetic differences and contribute to understanding their in vivo actions [, , , , ].

Q11: How does the route of administration affect the efficacy of this compound?

A11: The route of administration can significantly influence the efficacy of this compound. For example, intrathecal administration is more effective in blocking spinal α2A-adrenoceptor-mediated effects compared to systemic administration [, , ].

Q12: What in vitro models have been used to investigate the pharmacological activity of this compound?

A12: Several in vitro models have been employed, including:

- Tissue preparations: Isolated blood vessels and segments of the gastrointestinal tract are used to study the effects of this compound on smooth muscle contraction [, , , ].

- Synaptosomes: These isolated nerve terminals are used to examine the effects of this compound on neurotransmitter release [].

- Cell lines: Recombinant cell lines expressing specific α2-adrenoceptor subtypes are used to characterize ligand binding affinities and signaling properties [, , ].

Q13: What in vivo models have been used to study the effects of this compound?

A13: A range of in vivo models have been employed, including:

- Rodent models of pain: Inflammatory pain models (e.g., formalin test, carrageenan-induced hyperalgesia) are used to assess the analgesic effects of this compound [, , , ].

- Rodent models of stress and depression: Chronic unpredictable mild stress (CUMS) models are used to investigate the role of α2A-adrenoceptors in stress-related disorders and the potential therapeutic effects of this compound [].

- Rodent models of colitis: Dextran sulfate sodium (DSS)-induced colitis models are used to explore the role of α2A-adrenoceptors in intestinal inflammation and the potential therapeutic benefits of this compound [].

Q14: What are the main findings from in vivo studies using this compound in pain models?

A14: Intrathecal this compound can block the antinociceptive effects of α2-adrenoceptor agonists in various pain models, suggesting a key role for spinal α2A-adrenoceptors in mediating analgesia [, , ].

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.